molecular formula C25H24N4O5 B2591171 3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide CAS No. 899909-95-6

3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No. B2591171
CAS RN: 899909-95-6
M. Wt: 460.49
InChI Key: AJAJATGWEPOVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrolytic Ring Opening in Quinazoline Derivatives

Research demonstrates the hydrolytic opening of the quinazoline ring in furfuryl-quinazoline derivatives, yielding products through acid, alkaline, or neutral medium hydrolysis. This process highlights the chemical reactivity and potential synthetic pathways for modifying quinazoline structures, which could be relevant for developing new compounds with specific biological activities (Shemchuk et al., 2010).

Antitumor Activity of Quinazolinone Analogues

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, which was significantly more potent compared to the positive control, 5-FU. This suggests the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Synthesis and Antimicrobial Activity

The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the chemical versatility and biological relevance of quinazoline derivatives. This research indicates the possibility of developing antimicrobial agents from quinazoline-based structures, addressing the need for new therapies against resistant microbial strains (Desai et al., 2007).

Tyrosinase Inhibition by Quinazolin-3(4H)-yl Derivatives

A study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed potent inhibitory activity against the tyrosinase enzyme, suggesting their potential use as skin depigmenting agents or in the treatment of disorders related to melanin synthesis. This research expands the application of quinazoline derivatives to dermatological conditions and cosmetic science (Dige et al., 2019).

Cytotoxic Evaluation of Acyl Derivatives

The cytotoxic evaluation of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system, provides insight into the design of electron-deficient anthraquinone analogues with potential intercalation ability. This study offers a framework for developing compounds with enhanced cytotoxicity against various cancer cell lines, further underscoring the significance of quinazoline and its derivatives in anticancer research (Gomez-Monterrey et al., 2011).

Mechanism of Action

The mode of action of such compounds typically involves binding to specific receptors or enzymes, altering their function, and thereby affecting the biochemical pathways they are involved in . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would depend on its specific chemical properties.

The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to observable effects at the level of tissues, organs, or the whole organism. The action environment, including factors like pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and the nature of its interactions with its targets .

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-17-6-4-7-18(14-17)27-23(31)16-29-21-10-3-2-9-20(21)24(32)28(25(29)33)12-11-22(30)26-15-19-8-5-13-34-19/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAJATGWEPOVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.